molecular formula C18H14Cl2N2O2S B2828932 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034434-46-1

2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2828932
CAS No.: 2034434-46-1
M. Wt: 393.28
InChI Key: NPFOWXYDPADEDI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a thiophenyl-pyridinyl moiety, and an acetamide linkage. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and thiophenyl-pyridinyl intermediates. These intermediates are then coupled through an acetamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with dichlorophenoxy and thiophenyl-pyridinyl groups. Examples include:

  • 2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c19-14-3-4-16(15(20)8-14)24-10-17(23)22-9-12-2-1-6-21-18(12)13-5-7-25-11-13/h1-8,11H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOWXYDPADEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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